molecular formula C18H20N2O7 B3051938 L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- CAS No. 37178-31-7

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-

Cat. No. B3051938
CAS RN: 37178-31-7
M. Wt: 376.4 g/mol
InChI Key: ZDAAOODSUGKTKK-RYUDHWBXSA-N
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Description

“L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-” is a derivative of L-Tyrosine . L-Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . In addition to building proteins, L-tyrosine helps your body produce enzymes, thyroid hormones, and melanin, as well as helps with communication between nerve cells .


Synthesis Analysis

The synthesis of L-Tyrosine derivatives has been studied extensively. For example, inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .


Molecular Structure Analysis

The molecular formula of “L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-” is C27H29N3O10, and its molecular weight is 555.53 . The structure of this compound is complex and includes multiple hydroxy groups .


Chemical Reactions Analysis

Tyrosine has a special role by virtue of the phenol functionality. Its hydroxy group is able to form the ester linkage, with phosphate in particular. Phosphate groups are transferred to tyrosine residues by way of protein kinases . This is one of the post-translational modifications. Phosphorylated tyrosine occurs in proteins that are part of signal transduction processes .

Mechanism of Action

Aside from being a proteinogenic amino acid, tyrosine has a special role by virtue of the phenol functionality. Its hydroxy group is able to form the ester linkage, with phosphate in particular. Phosphate groups are transferred to tyrosine residues by way of protein kinases . This is one of the post-translational modifications. Phosphorylated tyrosine occurs in proteins that are part of signal transduction processes .

Safety and Hazards

L-tyrosine supplements are recognized as generally safe by the U.S. Food and Drug Administration (FDA), but they may cause interactions with certain medications like thyroid hormone and Monoamine oxidase inhibitors (MAOIs) .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAAOODSUGKTKK-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190661
Record name L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-

CAS RN

37178-31-7
Record name L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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